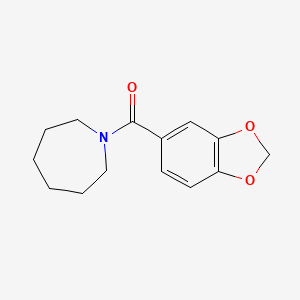

Azepan-1-yl(1,3-benzodioxol-5-yl)methanone

Descripción general

Descripción

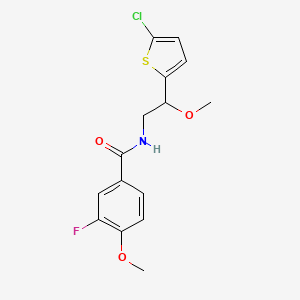

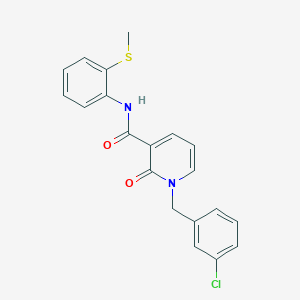

Azepan-1-yl(1,3-benzodioxol-5-yl)methanone is a chemical compound with the molecular formula C14H17NO3 . It has been mentioned in the context of anticancer research .

Molecular Structure Analysis

The molecular structure of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone consists of a seven-membered azepane ring attached to a methanone group, which is further connected to a 1,3-benzodioxol-5-yl group .Aplicaciones Científicas De Investigación

Anticancer Activity

Azepan-1-yl(1,3-benzodioxol-5-yl)methanone: and its derivatives have been studied for their potential anticancer properties. A series of compounds bearing this structure have been synthesized and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds have shown promising results, with some inducing cell cycle arrest and apoptosis in cancer cells . The detailed structure–activity relationship studies of these molecules may provide a template for further optimization and development of new anticancer agents.

Tubulin Polymerization Inhibition

The indole nucleus, a common structural motif in these compounds, is known for its role in the inhibition of tubulin polymerization, which is a significant target for anticancer agents . By modulating microtubule assembly, these agents can cause mitotic blockade and cell apoptosis, offering a pathway to develop new treatments for cancer .

Selectivity for Cancer Cells

Research has indicated that certain derivatives of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone exhibit good selectivity between cancer cells and normal cells . This selectivity is crucial for reducing the side effects of chemotherapy by targeting cancer cells more precisely and sparing healthy cells.

CO2 Adsorption

Although not directly related to Azepan-1-yl(1,3-benzodioxol-5-yl)methanone , compounds with similar benzodioxol structures have been explored for their CO2 adsorption capabilities . This research could be indicative of the potential for derivatives of Azepan-1-yl(1,3-benzodioxol-5-yl)methanone to be used in environmental applications such as carbon capture and storage.

Chemical Synthesis

The compound’s structure is conducive to chemical synthesis, allowing for the design and creation of a variety of derivatives with potential biological activities . This flexibility in synthesis makes it a valuable scaffold for developing new molecules for various scientific applications.

Drug Development

The structure–activity relationship studies stemming from this compound’s derivatives provide valuable insights for drug development . Understanding how different substitutions affect biological activity can guide the creation of more effective and safer pharmaceuticals.

Molecular Diversity

The compound contributes to molecular diversity in medicinal chemistry. Its unique structure can be used to create a broad spectrum of molecules, increasing the chances of discovering new drugs with novel mechanisms of action .

Research Tool

In scientific research, especially in the field of medicinal chemistry, Azepan-1-yl(1,3-benzodioxol-5-yl)methanone can serve as a research tool. It can be used to study the interactions between small molecules and biological targets, helping to elucidate the underlying mechanisms of disease and treatment .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

azepan-1-yl(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-14(15-7-3-1-2-4-8-15)11-5-6-12-13(9-11)18-10-17-12/h5-6,9H,1-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPXISKFLMGPJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(1,3-benzodioxol-5-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2563931.png)

![3-Oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid;hydrochloride](/img/structure/B2563933.png)

![5-(Trichloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2563935.png)